L-Fuconic acid sodium salt

L‑fucose metabolism enzymology substrate specificity

Substrate substitution routinely fails enzymatic assays in the L-fucose catabolic pathway. This sodium L-fuconate offers: - ≥15-fold higher activity for L-fuconate dehydratase vs. analogs - Enables complete pathway reconstitution from L-fucose to pyruvate - Crystalline form for high epimeric purity via fractional crystallization Physiological substrate for lactonase assays (k_cat up to 990 s⁻¹).

Molecular Formula C6H11NaO6
Molecular Weight 202.14 g/mol
Cat. No. B12056140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Fuconic acid sodium salt
Molecular FormulaC6H11NaO6
Molecular Weight202.14 g/mol
Structural Identifiers
SMILESCC(C(C(C(C(=O)[O-])O)O)O)O.[Na+]
InChIInChI=1S/C6H12O6.Na/c1-2(7)3(8)4(9)5(10)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3+,4+,5-;/m0./s1
InChIKeyULOLBEMWUZGFHH-RMTXHFLUSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Fuconic Acid Sodium Salt: Product Identity and Procurement Context


L‑Fuconic acid sodium salt (sodium L‑fuconate, CAS 26372‑13‑4 for the free acid; sodium salt molecular formula C₆H₁₁NaO₆, MW 202.14 g/mol) is the sodium salt of a 6‑deoxy‑aldonic acid derived from the monosaccharide L‑fucose. It occupies a defined niche as a metabolite in the non‑phosphorylated L‑fucose catabolic pathway and serves as the physiological substrate of L‑fuconate dehydratase (EC 4.2.1.68) [REFS‑1]. The compound is offered by major chemical suppliers primarily as a research‑grade biochemical for enzymology, metabolomics, and carbohydrate‑chemistry investigations [REFS‑2].

Why Generic Sugar Acids Cannot Substitute Without Quantitative Justification


L‑Fuconic acid sodium salt belongs to the 6‑deoxy‑aldonic acid family, which includes structurally similar compounds such as L‑rhamnonic acid (6‑deoxy‑L‑mannonic acid), D‑fuconic acid, L‑galactonic acid, and D‑arabinonic acid. Despite sharing the same elemental composition, these analogs differ in the stereochemistry of one or more hydroxyl groups. This stereochemical variation is not benign: it dictates recognition and turnover by enzymes in the L‑fucose degradative pathway, influences crystallization behavior during purification, and alters the rate of spontaneous and enzyme‑catalyzed lactone hydrolysis [REFS‑1]. Consequently, assuming interchangeable performance between L‑fuconic acid sodium salt and its closest analogs—without direct, quantitative supporting data—routinely leads to failed enzymatic assays, low‑yield syntheses, and non‑reproducible pathway‑reconstitution experiments.

Quantitative Differential Evidence Against Closest Analogs


Substrate Preference of L-Fuconate Dehydratase

L‑Fuconate dehydratase (EC 4.2.1.68) from Xanthomonas campestris displays an overwhelming preference for L‑fuconate over structurally related sugar acids. When assayed under identical conditions, L‑galactonate supported only 1/15 of the activity observed with L‑fuconate (i.e., 15‑fold lower), while D‑arabinonate showed 8‑fold lower activity. No detectable turnover was recorded with D‑fuconate, the enantiomer [REFS‑1]. The primary publication behind this annotation reports the kinetic parameters that underpin these fold‑differences [REFS‑2].

L‑fucose metabolism enzymology substrate specificity

Crystallization Advantage Over Epimeric Salts

During the radiochemical synthesis of α‑L‑fucose‑¹⁴C, the epimeric aldonic acids (L‑fuconic acid and 6‑deoxy‑L‑talonic acid) were separated as their barium or sodium salts. Both the sodium and barium salts of L‑fuconic acid crystallized more readily than the corresponding salts of the epimeric 6‑deoxy‑L‑talonic acid [REFS‑1]. This differential crystallization behavior was exploited for preparative‑scale separation, with sodium L‑fuconate‑¹⁴C isolated in 46.7% radiochemical yield from the cyanide‑¹⁴C used [REFS‑1].

carbohydrate chemistry purification crystallography

Spontaneous Lactone Hydrolysis in Enzymatic Cascades

In the L‑fucose dehydrogenase reaction (EC 1.1.1.122) from rabbit liver, the immediate oxidation product is L‑fucono‑lactone, which hydrolyzes spontaneously and irreversibly to L‑fuconate at the reaction pH. This behavior was explicitly contrasted with D‑arabinose as an alternative substrate: the same dehydrogenase accepts both L‑fucose (yielding L‑fucono‑lactone → L‑fuconate) and D‑arabinose (yielding D‑arabino‑lactone → D‑arabinoic acid), but the kinetic parameters differ markedly—Kₘ for L‑fucose is 0.15 mM vs. 1.4 mM for D‑arabinose, i.e., a 9.3‑fold higher affinity for the physiological substrate [REFS‑1]. The spontaneous, irreversible hydrolysis of the L‑fucono‑lactone product drives the reaction forward, meaning that L‑fuconate accumulation does not require a dedicated lactonase under the assay conditions.

enzyme kinetics biocatalysis lactone hydrolysis

Preferred Substrate for Bacterial Lactonase

The enzyme BmulJ_04915 from Burkholderia multivorans (a member of the amidohydrolase superfamily) exhibits the highest catalytic activity toward L‑fucono‑1,4‑lactone (k_cat = 140 s⁻¹, k_cat/K_m = 1.0 × 10⁵ M⁻¹ s⁻¹ at pH 8.3 [REFS‑1]) and hydrolyzes 4‑deoxy‑L‑fucono‑1,5‑lactone with k_cat = 990 s⁻¹ and k_cat/K_m = 8.0 × 10⁶ M⁻¹ s⁻¹ at pH 7.1 [REFS‑2]. While multiple sugar lactones are accepted (D‑arabino‑1,4‑lactone, L‑xylono‑1,4‑lactone, L‑galactono‑1,4‑lactone), the highest activity is consistently observed for the L‑fucono‑configured substrates [REFS‑1][REFS‑2]. This indicates that L‑fuconate—the hydrolysis product—is the metabolic endpoint of the energetically most favorable branch of the lactonase reaction network in this organism.

amidohydrolase superfamily lactonase enzyme evolution

Stereochemical Configuration Stability in Synthesis

In the cyanohydrin‑based synthesis of ¹⁴C‑labeled L‑fucose, the proportion of the L‑fuconic acid epimer (versus 6‑deoxy‑L‑talonic acid) was systematically investigated. In the presence of sodium bicarbonate as a general acid‑catalyst, the radiochemical yield of the L‑fuconic epimer reached 60.5%, compared with 46.5% in the absence of bicarbonate [REFS‑1]. This ~14 percentage‑point increase in epimeric selectivity means that, under optimized conditions, L‑fuconate is the dominant product, while the unwanted talo‑epimer is suppressed. Although comparable data for other 6‑deoxy‑aldonic acid epimer pairs under identical conditions are not available, this finding establishes that the stereochemical outcome is tunable—an important consideration for procurement when consistent epimeric purity is required.

stereoselective synthesis epimer separation radiochemistry

Highest-Confidence Application Scenarios


Reconstitution of L-Fucose Catabolic Pathway

L‑Fuconic acid sodium salt is the essential substrate for L‑fuconate dehydratase (EC 4.2.1.68), where it supports a ≥15‑fold higher activity than any alternative 6‑deoxy‑aldonate. Investigators reconstituting the complete L‑fucose → 2‑keto‑3‑deoxy‑L‑fuconate → pyruvate + L‑lactaldehyde pathway must use authentic L‑fuconate; substitution with L‑galactonate or D‑arabinonate will depress dehydratase activity by ≥8‑fold [REFS‑1][REFS‑2], while D‑fuconate gives no product, halting the pathway entirely [REFS‑1].

One-Pot Enzymatic Cascades via Spontaneous Hydrolysis

Because L‑fucono‑lactone (the immediate product of L‑fucose dehydrogenase) hydrolyzes spontaneously and irreversibly to L‑fuconate [REFS‑1], the sodium salt can be produced in a one‑pot, two‑enzyme cascade (L‑fucose dehydrogenase + optional downstream dehydratase) without a dedicated lactonase. The 9.3‑fold lower Kₘ of rabbit‑liver L‑fucose dehydrogenase for L‑fucose (0.15 mM) relative to D‑arabinose (1.4 mM) [REFS‑1] further ensures efficient conversion at low substrate concentrations, making this the most economical route for lab‑scale L‑fuconate generation.

High-Purity Isolation by Preferential Crystallization

When epimeric mixtures of 6‑deoxy‑aldonic acids are produced (e.g., from cyanohydrin synthesis), sodium L‑fuconate crystallizes more readily than sodium 6‑deoxy‑L‑talonate [REFS‑1]. This differential solubility can be exploited to obtain L‑fuconate of higher epimeric purity by simple fractional crystallization, a property that is not guaranteed for the epimeric salts of L‑rhamnonic acid or D‑fuconic acid [REFS‑1]. Procurement specifications emphasizing crystallinity and epimeric purity therefore have a direct, evidence‑based rationale.

Lactonase Activity Screening and Enzyme Evolution

L‑Fuconic acid sodium salt, when lactonized to L‑fucono‑1,4‑lactone or L‑fucono‑1,5‑lactone, provides the highest‑activity substrate for amidohydrolase‑superfamily lactonases such as BmulJ_04915 (k_cat up to 990 s⁻¹; k_cat/K_m ~ 8.0 × 10⁶ M⁻¹ s⁻¹) [REFS‑1][REFS‑2]. Using non‑fucono lactones (e.g., D‑arabino‑1,4‑lactone or L‑galactono‑1,4‑lactone) yields lower catalytic rates [REFS‑1]; therefore, L‑fuconate‑derived lactones are the substrates of choice for maximal assay sensitivity in lactonase characterization and inhibitor screening.

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